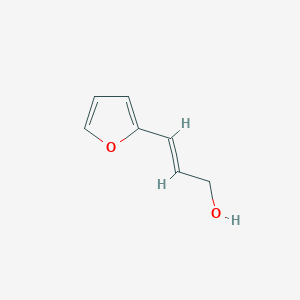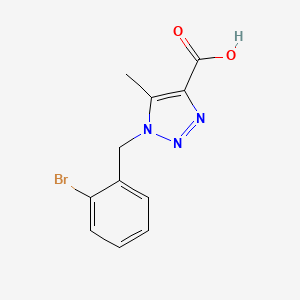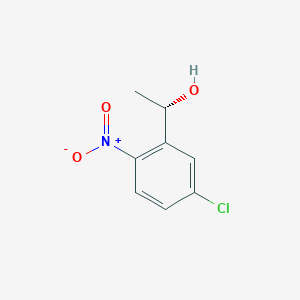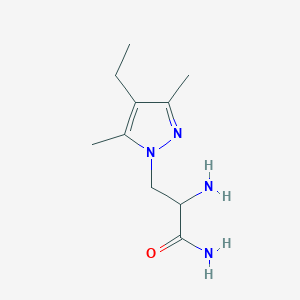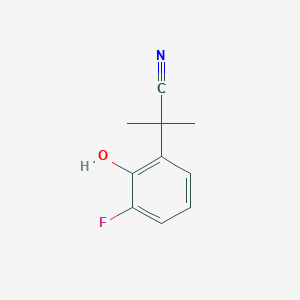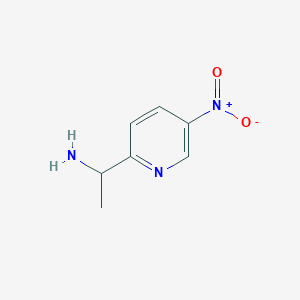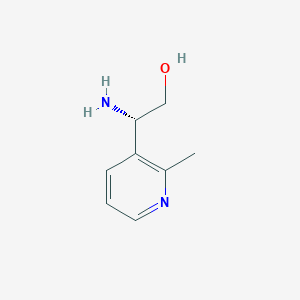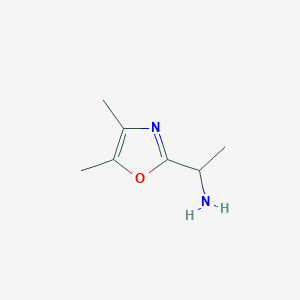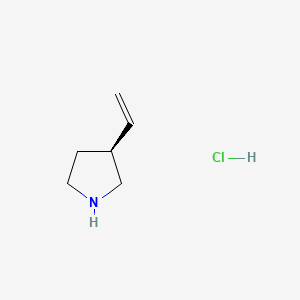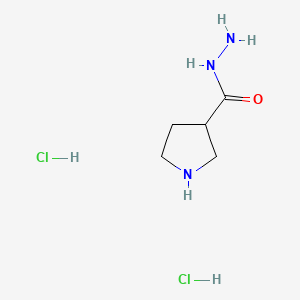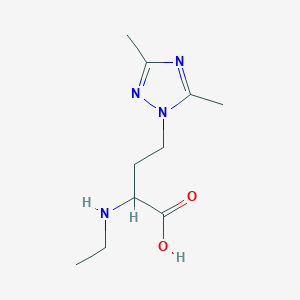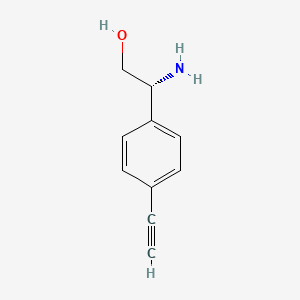
(r)-2-Amino-2-(4-ethynylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both an amino group and an ethynyl group on the phenyl ring makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethynylbenzaldehyde and a chiral amine.
Reaction Conditions: The key step involves the addition of the chiral amine to the aldehyde under controlled conditions to form the desired product. This reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitriles, while reduction of the ethynyl group may yield alkanes.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a building block for biologically active compounds.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL: The enantiomer of the compound, which may have different biological activity.
4-ETHYNYLANILINE: A simpler compound with similar functional groups but lacking the chiral center.
2-AMINO-2-PHENYLETHANOL: A related compound without the ethynyl group.
Uniqueness
(2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL is unique due to the combination of its chiral center and the presence of both an amino group and an ethynyl group. This makes it a valuable intermediate for the synthesis of more complex and potentially biologically active molecules.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-ethynylphenyl)ethanol |
InChI |
InChI=1S/C10H11NO/c1-2-8-3-5-9(6-4-8)10(11)7-12/h1,3-6,10,12H,7,11H2/t10-/m0/s1 |
InChI Key |
ZFUAFGQLPHGVEQ-JTQLQIEISA-N |
Isomeric SMILES |
C#CC1=CC=C(C=C1)[C@H](CO)N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


